REACTION_SMILES
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[CH3:23][N:24]1[CH2:25][CH2:26][CH2:27][C:28]1=[O:29].[Cl:1][c:2]1[n:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[NH:9]1[CH2:10][CH2:11][CH:12]([NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:13][CH2:14]1>>[c:2]1([N:9]2[CH2:10][CH2:11][CH:12]([NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:13][CH2:14]2)[n:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCNCC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2cccc(Cl)n2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |